molecular formula C10H12O8 B122216 Dimethyl diacetoxyfumarate CAS No. 130-84-7

Dimethyl diacetoxyfumarate

Cat. No.: B122216
CAS No.: 130-84-7
M. Wt: 260.20 g/mol
InChI Key: NKGXGEHGPYWBDK-FPLPWBNLSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl diacetoxyfumarate can be synthesized through the esterification of fumaric acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bonds.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Dimethyl diacetoxyfumarate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the acetoxy groups with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dimethyl fumarate, while reduction can produce dimethyl butanediol.

Scientific Research Applications

Dimethyl diacetoxyfumarate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, especially for conditions like multiple sclerosis and psoriasis.

    Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Comparison with Similar Compounds

    Dimethyl fumarate: A related compound used in the treatment of multiple sclerosis.

    Diethyl fumarate: Another ester derivative of fumaric acid with similar chemical properties.

    Dimethyl maleate: An isomer of dimethyl fumarate with different spatial arrangement of functional groups.

Uniqueness: Dimethyl diacetoxyfumarate is unique due to the presence of both acetoxy and methoxycarbonyl groups, which confer distinct reactivity and potential for diverse chemical transformations. Its ability to undergo multiple types of reactions makes it a versatile compound in synthetic chemistry.

Properties

CAS No.

130-84-7

Molecular Formula

C10H12O8

Molecular Weight

260.20 g/mol

IUPAC Name

dimethyl (Z)-2,3-diacetyloxybut-2-enedioate

InChI

InChI=1S/C10H12O8/c1-5(11)17-7(9(13)15-3)8(10(14)16-4)18-6(2)12/h1-4H3/b8-7-

InChI Key

NKGXGEHGPYWBDK-FPLPWBNLSA-N

Isomeric SMILES

CC(=O)O/C(=C(/C(=O)OC)\OC(=O)C)/C(=O)OC

SMILES

CC(=O)OC(=C(C(=O)OC)OC(=O)C)C(=O)OC

Canonical SMILES

CC(=O)OC(=C(C(=O)OC)OC(=O)C)C(=O)OC

Synonyms

(E)-2,3-Bis(acetyloxy)-2-butenedioic Acid 1,4-Dimethyl Ester;  Dihydroxyfumaric Acid Dimethyl Ester Diacetate;  Dimethyl Diacetoxyfumarate;  Dimethyl Dihydroxyfumarate Diacetate; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is significant about the synthesis of Dimethyl diacetoxyfumarate described in the research?

A1: While both papers lack abstracts, the title of one paper emphasizes "An Improved Synthesis of this compound and Its Condensation with Heterocyclic Amines" []. This suggests the research likely presents a novel or optimized method for synthesizing this compound, which could be significant for improving its production efficiency and potentially enabling further research into its chemical reactivity.

Q2: Why is the condensation of this compound with heterocyclic amines of interest?

A2: Both papers focus on the condensation reaction of this compound with heterocyclic amines [, ]. Heterocyclic amines are important building blocks in organic chemistry and are often found in biologically active compounds. Therefore, this research could be valuable for developing new methods to synthesize compounds with potential pharmaceutical or material science applications.

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